(R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
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Overview
Description
®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and an ethane-1,2-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the cyclopropyl and pyrrolidine moieties with the ethane-1,2-diamine backbone using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of ®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Uniqueness
®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(3R)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-4-10(8-12)13(7-5-11)9-2-3-9/h9-10H,2-8,11H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDEINLXDVJJE-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N(CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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